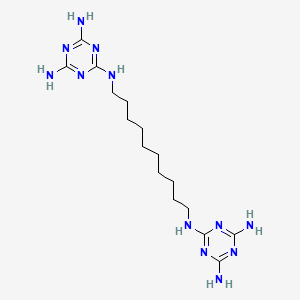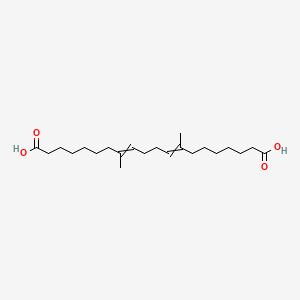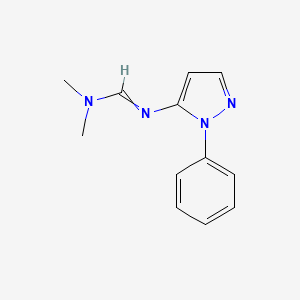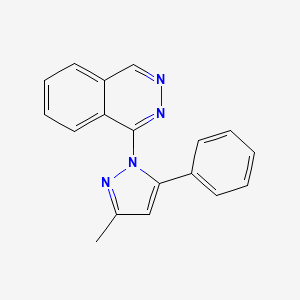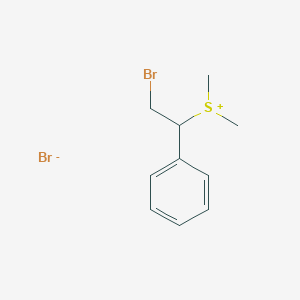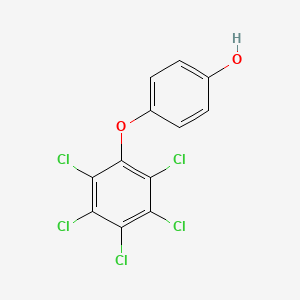![molecular formula C8H8N2 B14443911 1,7-Dimethylidene-1H,7H-pyrazolo[1,2-a]pyrazole CAS No. 74236-15-0](/img/structure/B14443911.png)
1,7-Dimethylidene-1H,7H-pyrazolo[1,2-a]pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Dimethylidene-1H,7H-pyrazolo[1,2-a]pyrazole is a heterocyclic compound that belongs to the family of pyrazolopyrazoles These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dimethylidene-1H,7H-pyrazolo[1,2-a]pyrazole typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation . . These reactions are usually carried out under acidic or basic conditions, depending on the specific reagents and desired products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production. Common industrial methods include batch and continuous flow processes, which allow for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Dimethylidene-1H,7H-pyrazolo[1,2-a]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols. Substitution reactions can introduce various functional groups onto the pyrazole rings, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
1,7-Dimethylidene-1H,7H-pyrazolo[1,2-a]pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,7-Dimethylidene-1H,7H-pyrazolo[1,2-a]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1,7-Dimethylidene-1H,7H-pyrazolo[1,2-a]pyrazole can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms and the type of substituents.
Pyrazolo[3,4-d]pyrimidines: These compounds feature a pyrimidine ring fused to a pyrazole ring and are known for their biological activities, including CDK2 inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have a triazole ring fused to a pyrazole ring and exhibit various biological activities.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
74236-15-0 |
|---|---|
Molekularformel |
C8H8N2 |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
3,5-dimethylidenepyrazolo[1,2-a]pyrazole |
InChI |
InChI=1S/C8H8N2/c1-7-3-5-9-6-4-8(2)10(7)9/h3-6H,1-2H2 |
InChI-Schlüssel |
XGCAVALCTKWQSC-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1C=CN2N1C(=C)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


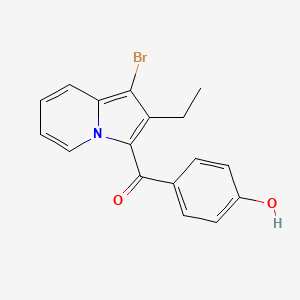
![2-Phenyl-N-[(2-sulfanylethyl)carbamoyl]acetamide](/img/structure/B14443834.png)
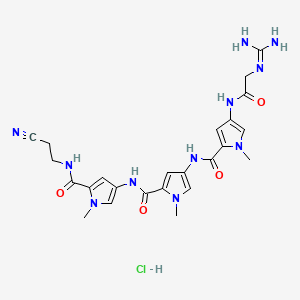
![4-[2-(4-Methoxyphenyl)ethenyl]pyridazine](/img/structure/B14443843.png)
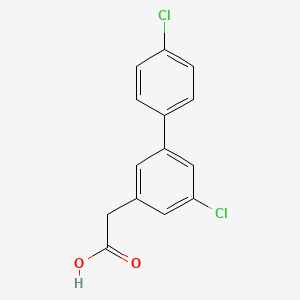
![4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]-2-methoxyphenol](/img/structure/B14443851.png)
![Acetic acid;1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ol](/img/structure/B14443860.png)
